N-(6-methylpyridin-2-yl)adamantane-1-carboxamide
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Overview
Description
6-MePy-AdCA , belongs to the adamantane family. Its structure combines an adamantane core with a pyridine ring, resulting in a unique hybrid molecule. The adamantane scaffold provides rigidity and stability, while the pyridine moiety introduces aromaticity and reactivity.
Preparation Methods
a. Synthetic Routes:
Adamantane Derivatives:
b. Industrial Production: Unfortunately, there isn’t a well-established industrial method for synthesizing N-(6-methylpyridin-2-yl)adamantane-1-carboxamide
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to functionalization of the pyridine ring.
Substitution: The pyridine nitrogen can participate in substitution reactions.
Reduction: Reduction of the carbonyl group may yield secondary amines.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Alkyl halides or acyl chlorides.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Hydrogenation: Reduction of the carbonyl group produces the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(6-methylpyridin-2-yl)adamantane-1-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Materials Science: Building blocks for novel materials.
Catalysis: As a ligand or catalyst.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-(6-methylpyridin-2-yl)adamantane-1-carboxamide is relatively rare, it shares similarities with other adamantane derivatives, such as 1,3-dehydroadamantane . its specific combination of pyridine and adamantane sets it apart.
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-11-3-2-4-15(18-11)19-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3,(H,18,19,20) |
InChI Key |
MXGUJQFXEFJKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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